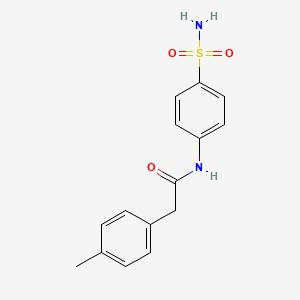

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide

Description

Contextualizing Acetamide (B32628) and Sulfonamide Derivatives in Medicinal Chemistry Research

In the field of medicinal chemistry, both acetamide and sulfonamide moieties are considered privileged structures due to their versatile binding properties and presence in a wide array of therapeutic agents. nih.gov Sulfonamides, characterized by the -SO₂NH- functional group, exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, hypoglycemic, anti-carbonic anhydrase, and anticancer effects. nih.govscholarsresearchlibrary.com Their established role in the pharmaceutical industry makes them a cornerstone of drug design. nih.gov

Similarly, the acetamide moiety is a fundamental component of many clinically prescribed drugs. nih.gov Its applications are diverse, ranging from pain and inflammation control to antiviral medications. nih.gov The development of novel molecular scaffolds that combine these two pharmacophores is a promising and active area of research. nih.govresearchgate.net This strategy, often involving the conjugation of existing drugs or bioactive molecules, aims to modify and potentiate their therapeutic action, enhance effectiveness, and improve safety profiles. researchgate.net More than 60% of existing drugs are derivatives of known molecules, highlighting the importance of this approach in drug discovery. researchgate.net

Rationale for Investigating 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide within Preclinical Drug Discovery

The specific investigation of this compound is driven by the logical progression of drug conjugate research. researchgate.net The structure represents a hybrid molecule that combines a sulfonamide group with an acetamide derivative of a phenylacetic acid, a structure reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs). The rationale for designing such conjugates is a multi-target strategy that is of increasing interest to pharmaceutical chemists. researchgate.net

A primary focus for similar acetamide-sulfonamide scaffolds has been the development of potent enzyme inhibitors. researchgate.net One significant target is urease, an enzyme linked to pathological conditions caused by bacteria like Helicobacter pylori. researchgate.net By coupling NSAID-like molecules with sulfa drugs, researchers aim to create novel, effective, and safe urease inhibitors. nih.govresearchgate.net The investigation of these compounds is also directed at other therapeutic areas, including the development of new anticancer and antimicrobial agents by targeting enzymes essential for pathogen survival, such as dihydrofolate reductase (DHFR). bohrium.com Furthermore, the synthesis of various acetamidosulfonamide derivatives has been pursued to discover new antioxidant agents. researchgate.netnih.gov

Overview of Research Hypotheses and Objectives Pertaining to this compound

The academic inquiry into compounds like this compound is guided by clear hypotheses and a structured set of objectives.

Research Hypotheses:

The primary hypothesis is that by combining the structural features of a sulfonamide and a phenylacetamide derivative, the resulting hybrid molecule will exhibit significant and potentially novel biological activity as an enzyme inhibitor.

It is further hypothesized that such conjugates may act as mechanism-based inhibitors, binding to the active site of a target enzyme through specific interactions, such as electrostatic interactions with metal ions or hydrogen bonding with amino acid residues. researchgate.net

A guiding design principle is that retaining the core pharmacophoric moieties of both parent structures will lead to a molecule with enhanced therapeutic properties or a modified activity profile. researchgate.net

Research Objectives:

Synthesis and Characterization: The foremost objective is the design and successful synthesis of the target acetamide-sulfonamide conjugates. researchgate.netbohrium.com Following synthesis, the chemical structures are rigorously confirmed using modern spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and elemental analysis. nih.govresearchgate.net

Biological Screening: A core objective is to screen the newly synthesized compounds for a range of biological activities. nih.gov This often involves in vitro assays to determine their potency, for instance, as urease inhibitors, by measuring parameters like the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). researchgate.netsemanticscholar.org

Mechanistic Studies: To understand how these compounds exert their effects, researchers aim to perform kinetic studies to elucidate the mode of enzyme inhibition (e.g., competitive, mixed, or non-competitive). researchgate.net

In Silico Analysis: Computational studies, including molecular docking, are frequently employed to investigate the binding interactions between the inhibitor and its target enzyme at a molecular level. researchgate.netbohrium.com These simulations help to explain the observed biological activity and guide the design of future, more potent derivatives. researchgate.netbohrium.com

The following table details research findings for structurally related acetamide-sulfonamide compounds, illustrating the therapeutic targets and potencies discovered in this area of research.

| Compound Name/Description | Target Enzyme | Biological Activity (IC₅₀ in µM) | Inhibition Mode |

| 2-(4-Isobutylphenyl)-N-(4-(N-thiazol-2-yl)sulfamoyl)phenyl)propanamide (Ibuprofen-Sulfathiazole conjugate) | Urease | 9.95 ± 0.14 | Competitive |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Flurbiprofen-Sulfadiazine conjugate) | Urease | 16.74 ± 0.23 | Competitive |

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (Flurbiprofen-Sulfamethoxazole conjugate) | Urease | 13.39 ± 0.11 | Competitive |

| 2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide (Ibuprofen-Sulfanilamide conjugate) | Urease | 21.01 ± 0.21 | Mixed |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-11-2-4-12(5-3-11)10-15(18)17-13-6-8-14(9-7-13)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJRMPZXSMONAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Modifications of 2 4 Methylphenyl N 4 Sulfamoylphenyl Acetamide

Established Synthetic Pathways for N-Substituted Acetamides

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, representing one of the most frequently performed transformations. researchgate.net The synthesis of N-substituted acetamides, such as the target molecule, can be approached through various methods, which are broadly categorized into classical and modern catalytic strategies.

Classical amidation methods typically involve the reaction of an amine with a carboxylic acid that has been "activated" using a stoichiometric reagent. This activation is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

For the specific synthesis of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide, the key precursors would be 2-(4-methylphenyl)acetic acid and 4-aminobenzenesulfonamide (sulfanilamide) . The direct reaction between these two is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid is typically activated first. Common strategies include:

Conversion to Acyl Chlorides: 2-(4-methylphenyl)acetic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-(4-methylphenyl)acetyl chloride. This acyl chloride then readily reacts with 4-aminobenzenesulfonamide, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine without isolating an acyl chloride. ucl.ac.uk These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These methods are known for their simplicity and reliability. researchgate.net Other advanced coupling agents include HATU and T3P, although their cost and the generation of significant waste can be drawbacks, particularly on a larger scale. ucl.ac.uk

| Activation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous solvent (e.g., DCM, THF), often at 0°C to room temperature, followed by addition of amine and a base. | High reactivity of acyl chloride ensures high conversion. | Harsh reagents; generation of acidic byproduct (HCl). |

| Carbodiimide Coupling | EDC, DCC | Aprotic solvent (e.g., DMF, DCM), often with an additive like HOBt to suppress side reactions. Room temperature. | Mild conditions; good yields. researchgate.net | Stoichiometric byproduct generation (urea); potential for racemization. |

| Phosphonium/Uronium Salts | HATU, HBTU | Aprotic polar solvent (e.g., DMF), base (e.g., DIPEA). Room temperature. | High efficiency, low racemization. | Expensive; high molecular weight byproducts. ucl.ac.uk |

In line with the principles of green chemistry, significant research has focused on developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and reduce waste. ucl.ac.ukrsc.org These methods often involve the direct coupling of carboxylic acids and amines, with water as the only byproduct. rsc.orgmdpi.com

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for direct amidation. rsc.orgmdpi.com These catalysts are believed to activate the carboxylic acid, facilitating the condensation reaction. The reactions typically require elevated temperatures and the removal of water, often through azeotropic distillation with a Dean-Stark apparatus or the use of molecular sieves. ucl.ac.ukrsc.org

Transition Metal Catalysts: Catalytic systems based on metals like titanium (Ti), zirconium (Zr), palladium (Pd), and copper (Cu) have been developed. researchgate.netucl.ac.ukmdpi.com For instance, titanium (IV) reagents can coordinate to the carbonyl oxygen, enhancing its electrophilicity for amine attack. researchgate.net Palladium-catalyzed cross-coupling of phenyl esters and anilines offers an alternative route to aryl amides. mdpi.com Copper-catalyzed methods have also been developed for the ipso-amidation of arylboronic acids with nitriles, providing an efficient route to N-aryl amides. organic-chemistry.org

Organocatalysis: Certain organic molecules can also catalyze amide bond formation, offering a metal-free alternative. researchgate.net

These catalytic methods offer advantages in atom economy and environmental impact but may require higher temperatures or longer reaction times compared to classical approaches. ucl.ac.ukmdpi.com

Synthesis of Sulfonamide Moieties within Complex Organic Architectures

The sulfonamide functional group is a key structural motif in a vast number of pharmaceutical compounds. researchgate.netsci-hub.se The most traditional and widely used method for constructing a sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. sci-hub.seresearchgate.net

In the context of synthesizing a precursor for this compound, such as 4-amino-N-(p-tolyl)benzenesulfonamide, one would react 4-acetamidobenzenesulfonyl chloride with p-toluidine. The acetamido group serves as a protecting group for the aniline (B41778) nitrogen, which can be deprotected later. A similar reaction is described for the synthesis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, where 4-(acetylamino)benzenesulfonyl chloride is reacted with 4-methylaniline. nih.gov

Recent advancements have provided alternative strategies for sulfonamide synthesis to overcome the limitations of using sulfonyl chlorides, which can be unstable or require harsh preparation conditions: researchgate.net

C-N Cross-Coupling: While challenging due to the reduced nucleophilicity of sulfonamides compared to amines, methods for the direct cross-coupling of sulfonamides with aryl halides have been developed. thieme-connect.com

Sulfur Dioxide Surrogates: Stable and easy-to-handle solid sulfur dioxide sources, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can be used to introduce the sulfonyl group, avoiding the direct use of gaseous SO₂. sci-hub.sethieme-connect.com

Electrochemical Synthesis: Electrochemical methods have been developed for the synthesis of sulfonamides from thiols and amines, avoiding transition metal catalysts and hazardous oxidizing agents. thieme-connect.com

Optimization of Reaction Conditions for Yield and Purity of this compound Precursors

Optimizing reaction conditions is crucial for maximizing the yield and purity of chemical products, which is particularly important in pharmaceutical synthesis. For the multi-step synthesis of the target compound, each step, including the formation of the precursors, must be optimized. Key parameters that are typically varied include temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts. acs.orge3s-conferences.org

For example, in a coupling reaction to form an N-aryl acetamide (B32628), a systematic optimization process would be undertaken.

| Parameter | Variation | Rationale | Potential Outcome |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dioxane | Solvents can affect reactant solubility, reaction rate, and side-product formation. | Dioxane might provide the best result by effectively solvating intermediates. researchgate.net |

| Temperature | 0°C, Room Temperature (RT), 50°C, 100°C | Temperature influences reaction kinetics; higher temperatures can increase rates but may also lead to decomposition or side reactions. | Room temperature might be sufficient, avoiding the need for heating or cooling and preventing degradation. researchgate.net |

| Catalyst Loading | 0.5 mol%, 1 mol%, 5 mol% | In catalytic reactions, finding the lowest effective catalyst amount is key to reducing cost and simplifying purification. | 1 mol% might be optimal, providing a balance between reaction speed and cost. mdpi.com |

| Base | Triethylamine, DIPEA, K₂CO₃, Cs₂CO₃ | The choice and amount of base can significantly impact reaction success, especially in cross-coupling and condensation reactions. | An inorganic base like Cs₂CO₃ might be effective in promoting coupling reactions. nih.gov |

| Reaction Time | 1h, 4h, 12h, 24h | Monitoring the reaction over time is necessary to determine when it reaches completion, avoiding incomplete conversion or product degradation. | The reaction might reach completion within 12 hours, with longer times offering no significant improvement. |

This systematic approach allows for the identification of the most efficient and robust conditions for preparing the necessary precursors in high yield and purity.

Derivatization Strategies and Analogue Synthesis of this compound

The synthesis of analogues is a fundamental activity in medicinal chemistry to explore structure-activity relationships (SAR). For the title compound, derivatization can be targeted at several positions, including the two phenyl rings, the methylene (B1212753) bridge, and the amide and sulfonamide N-H bonds.

Modifying the electronic and steric properties of the two phenyl rings can significantly impact the biological activity of the molecule. This is typically achieved by using appropriately substituted starting materials.

Modifications to the 2-(4-methylphenyl)acetyl Moiety: To introduce different substituents on this phenyl ring, one would start with various substituted phenylacetic acids. These can be synthesized through numerous methods, including the Suzuki cross-coupling of a bromo- or iodophenylacetic ester with a substituted arylboronic acid, followed by hydrolysis. A wide range of functional groups, including electron-donating and electron-withdrawing substituents, can be tolerated in such reactions. organic-chemistry.org

Modifications to the N-(4-sulfamoylphenyl) Moiety: To introduce substituents on this ring, one would begin with a substituted aniline. For instance, reacting various 2- or 3-substituted anilines with chloroacetyl chloride would yield a range of substituted 2-chloro-N-phenylacetamides, which can be valuable intermediates. nih.gov These substituted anilines can then be carried through the synthetic sequence, including chlorosulfonation and subsequent reaction to form the desired sulfonamide and amide linkages.

| Target Modification | Required Precursor | Synthetic Strategy Example |

| Replace 4-methyl with 4-methoxy | 2-(4-methoxyphenyl)acetic acid | Commercially available or synthesized from 4-methoxyphenylacetonitrile. |

| Replace 4-methyl with 4-chloro | 2-(4-chlorophenyl)acetic acid | Commercially available or via Willgerodt-Kindler reaction of 4-chloroacetophenone. |

| Add a 3-fluoro substituent to the sulfamoylphenyl ring | 4-Amino-2-fluorobenzenesulfonamide | Synthesized from 3-fluoroaniline (B1664137) via protection, chlorosulfonation, amination, and deprotection. |

| Add a 2-methyl substituent to the sulfamoylphenyl ring | 4-Amino-3-methylbenzenesulfonamide | Synthesized from 2-methylaniline through a multi-step sequence. |

By systematically applying these derivatization strategies, a library of analogues of this compound can be generated for further investigation.

Modifications of the Acetamide Linker

One common strategy is the replacement of the acetamide group with a urea (B33335) or thiourea (B124793) linkage. These modifications maintain the hydrogen bonding capabilities of the original amide but alter the geometry and electronic distribution of the linker. The synthesis of urea derivatives can be achieved by reacting the corresponding amine with an isocyanate, while thiourea analogues are typically prepared from the reaction of an amine with an isothiocyanate. nih.gov Studies on thiourea derivatives bearing a sulfonamide moiety have demonstrated their potential as anticancer agents through the inhibition of enzymes like COX-2. nih.gov Similarly, fluorinated thiourea derivatives carrying sulfonamide moieties have shown promising antimicrobial and anticancer activities. nih.gov

Another approach involves the incorporation of heterocyclic rings as amide bond bioisosteres. The 1,3,4-oxadiazole (B1194373) ring, for instance, is a well-established amide isostere. The synthesis of such analogues typically involves the cyclization of a suitable precursor, often a hydrazide, with a coupling agent. These oxadiazole-sulfonamide hybrids have been investigated for their potential as antibacterial and anticancer agents. nih.govacs.orgnih.gov The oxadiazole linker is valued for its metabolic stability and its ability to participate in hydrogen bonding interactions.

The following table summarizes some of the key bioisosteric replacements for the acetamide linker in sulfonamide derivatives and their potential therapeutic applications.

| Original Linker | Bioisosteric Replacement | Rationale for Modification | Potential Therapeutic Applications |

| Acetamide | Urea | Maintains hydrogen bonding, alters geometry and electronics. nih.gov | Anticancer nih.gov |

| Acetamide | Thiourea | Similar to urea, introduces a sulfur atom which can alter binding. nih.govnih.gov | Anticancer, Antimicrobial nih.govnih.gov |

| Acetamide | 1,3,4-Oxadiazole | Metabolically stable amide isostere, participates in hydrogen bonding. nih.govacs.orgnih.gov | Antibacterial, Anticancer nih.govacs.orgnih.gov |

These modifications of the acetamide linker represent a key strategy in the medicinal chemistry of sulfonamides, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Heterocyclic Ring Incorporations into the Sulfonamide Moiety

The incorporation of heterocyclic rings into the sulfonamide moiety of this compound analogues is a widely employed strategy to modulate their biological activity. The nature of the heterocyclic ring can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

A variety of heterocyclic systems have been explored, with pyrazole (B372694) being a prominent example. The synthesis of pyrazole-sulfonamide derivatives often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. nih.govacs.org These compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The pyrazole ring can act as a versatile scaffold, allowing for further substitution to optimize activity.

Pyridine is another frequently incorporated heterocycle. The synthesis of pyridine-based sulfonamides can be achieved by reacting a substituted pyridine amine with a sulfonyl chloride. eurjchem.comnih.gov These derivatives have shown potential as antidiabetic and anticancer agents. eurjchem.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility and binding characteristics.

Thiadiazole and oxadiazole rings have also been successfully incorporated into the sulfonamide structure. The synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole derivatives often proceeds through the cyclization of thiosemicarbazide (B42300) or semicarbazide (B1199961) precursors, respectively. These five-membered heterocycles are known to be associated with a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. nih.gov

The following table provides a summary of some common heterocyclic rings incorporated into the sulfonamide moiety and their associated biological activities.

| Heterocyclic Ring | General Synthetic Approach | Reported Biological Activities |

| Pyrazole | Reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govacs.org | Antimicrobial, Anticancer, Anti-inflammatory nih.govacs.orgresearchgate.net |

| Pyridine | Reaction of a pyridine amine with a sulfonyl chloride. eurjchem.comnih.gov | Antidiabetic, Anticancer, Antiviral eurjchem.comnih.govrsc.org |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazide precursors. | Antimicrobial, Anticancer nih.gov |

| 1,3,4-Oxadiazole | Cyclization of semicarbazide precursors. | Antibacterial, Anticancer nih.govnih.gov |

The introduction of these and other heterocyclic moieties continues to be a fruitful area of research in the development of novel sulfonamide-based therapeutic agents.

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals, including sulfonamide derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally friendly and sustainable synthetic processes.

A key aspect of green chemistry is the use of alternative, safer solvents. Water has emerged as a highly attractive solvent for the synthesis of sulfonamides. It is non-toxic, non-flammable, and readily available. Several studies have reported the successful synthesis of sulfonamides in aqueous media, often under mild conditions and with high yields. researchgate.netresearchgate.netrsc.org These methods often involve the use of a base, such as sodium carbonate, to neutralize the hydrochloric acid generated during the reaction of a sulfonyl chloride with an amine. researchgate.net The use of water as a solvent can simplify the work-up procedure, as the product often precipitates out and can be isolated by simple filtration. researchgate.net

Solvent-free or neat reaction conditions represent another important green chemistry approach. By eliminating the solvent altogether, this method reduces waste and can lead to faster reaction times and higher yields. The synthesis of N-aryl and N-alkylsulfonamides has been successfully achieved under solvent-free conditions, often at room temperature. researchgate.net

Microwave-assisted synthesis is another green technology that has been applied to the synthesis of sulfonamides. Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance the purity of the final product compared to conventional heating methods. scirp.orgorganic-chemistry.orgresearchgate.net This technique is particularly useful for accelerating reactions that are slow under conventional conditions and can be used in conjunction with green solvents or solvent-free conditions to further enhance the environmental friendliness of the synthesis. scirp.orgorganic-chemistry.org

The adoption of these green chemistry principles in the synthesis of this compound analogues offers several advantages:

Reduced Environmental Impact: Minimizes the use of hazardous organic solvents and the generation of chemical waste.

Increased Efficiency: Often leads to shorter reaction times and higher yields.

Improved Safety: Avoids the use of flammable and toxic solvents.

Cost-Effectiveness: Can reduce costs associated with solvent purchase and waste disposal.

By embracing these green synthetic strategies, the pharmaceutical industry can move towards more sustainable and environmentally responsible manufacturing processes for important therapeutic agents like sulfonamide derivatives.

Biological Activity and Mechanistic Elucidation of 2 4 Methylphenyl N 4 Sulfamoylphenyl Acetamide

In Vitro Biological Screening Methodologies for 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide and its Derivatives

In vitro screening is fundamental to identifying and characterizing the biological activity of novel chemical entities. For a compound like this compound, these methodologies would involve a tiered approach, starting from enzyme-level assays to more complex cell-based systems and antimicrobial evaluations.

The sulfonamide group is a privileged structure for targeting metalloenzymes, particularly those containing a zinc ion in their active site. Assays to determine the inhibitory potential of the title compound and its analogs are crucial for mechanistic understanding.

Carbonic Anhydrase (CA) Isoforms: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes that catalyze the interconversion of carbon dioxide and bicarbonate. nih.gov Inhibition is typically measured using a stopped-flow spectrophotometer to monitor the CA-catalyzed hydration of CO2 or by assessing the hydrolysis of 4-nitrophenyl acetate. nih.gov Studies on diverse N-((4-sulfamoylphenyl)carbamothioyl) amides and other sulfonamide derivatives show potent, isoform-selective inhibition against various human (hCA) isoforms like hCA I, hCA II, hCA IX, and hCA XII. nih.govmdpi.com For instance, certain pyrazole-carboxamide-based sulfonamides have demonstrated inhibition constants (Ki) in the low nanomolar range, sometimes exceeding the potency of the standard drug Acetazolamide (AAZ). nih.gov

Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX-1 and COX-2. researchgate.net The development of selective COX-2 inhibitors is a key therapeutic goal to reduce gastrointestinal side effects. researchgate.netnih.gov The inhibitory activity of compounds can be evaluated using colorimetric or fluorometric COX inhibitor screening kits, which measure the peroxidase activity of the enzymes. nih.gov Research on 4-methylsulfonylphenyl derivatives has identified compounds with high selectivity indices for COX-2 over COX-1, indicating a potential anti-inflammatory profile with improved safety. nih.gov

Dihydropteroate Synthase (DHPS): This enzyme is the target for sulfonamide antibacterial drugs. nih.gov It is essential for folate synthesis in bacteria. nih.gov Inhibition assays measure the enzyme's ability to condense p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. The inhibitory action of sulfonamides on DHPS from Escherichia coli has been shown to be competitive with respect to pABA. nih.gov

Urease: Urease is a key enzyme for pathogens like Helicobacter pylori, which depends on it to survive in the acidic stomach environment. semanticscholar.org Anti-urease activity is determined by measuring the amount of ammonia (B1221849) produced from urea (B33335), often using the Berthelot reaction. semanticscholar.org Studies on acetamide-sulfonamide conjugates, such as those derived from ibuprofen (B1674241) and sulfa drugs, have identified potent competitive inhibitors of urease with IC50 values in the micromolar range. semanticscholar.orgmdpi.comresearchgate.net

| Enzyme Target | Derivative Class/Compound | Inhibition Value (Ki or IC50) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | Indene-fused pyrazole (B372694) sulfonamide (Compound 15) | Ki = 3.3 nM | Not Specified | nih.gov |

| COX-2 | 4-Methylsulfonylphenyl derivative (Compound 6b) | Selectivity Index = 131 (COX-1/COX-2) | Not Specified | nih.gov |

| Urease | Ibuprofen-sulfathiazole conjugate | IC50 = 9.95 µM | Competitive | semanticscholar.orgmdpi.com |

| Dihydropteroate Synthase | Sulfadiazine | KI = 2.5 x 10-6 M | Competitive | nih.gov |

While enzyme inhibition is a primary focus for sulfonamides, evaluating their interaction with various receptors is also important. Receptor binding assays are typically performed using radiolabeled ligands that are known to bind to the receptor of interest. The test compound is added in increasing concentrations to determine its ability to displace the radioligand, from which a binding affinity (Ki) can be calculated. For instance, derivatives like N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamides have been evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. mdpi.com Such assays are vital for exploring potential applications in neurodegenerative diseases. mdpi.com

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological effects.

Proliferation and Cytotoxicity: The effect on cell viability is often a first step, measured using assays like the MTT or MTS assay, which quantify metabolic activity. A selective cytotoxic effect against cancer cell lines over normal cells is a desirable trait.

Apoptosis Induction: The ability of a compound to induce programmed cell death (apoptosis) is a hallmark of many anticancer agents. This can be assessed using techniques like Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry, or by measuring the activity of key apoptosis-related proteins like caspases.

Cell Cycle Modulation: Compounds can exert their anti-proliferative effects by arresting the cell cycle at specific phases (G1, S, or G2/M). This is analyzed by staining cellular DNA with a fluorescent dye (like propidium iodide) and analyzing the DNA content distribution via flow cytometry. nih.gov Research on new synthetic sulfonamide chalcones demonstrated their ability to induce cell cycle arrest in the G2/M phase in colorectal cancer cells. nih.gov This arrest can be a precursor to apoptosis or other forms of cell death. nih.govnih.gov

The historical success of sulfonamides as antibacterial agents makes this a critical area of investigation.

Antibacterial Activity: The minimum inhibitory concentration (MIC) is the primary metric used to quantify antibacterial potency. It is determined by microdilution or agar (B569324) dilution methods, where various concentrations of the compound are incubated with a standardized inoculum of bacteria. nih.govmdpi.com The lowest concentration that prevents visible growth is the MIC. Sulfonamide and acetamide (B32628) derivatives have been tested against a range of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govmdpi.comresearchgate.netnih.gov

Antifungal Activity: Similar to antibacterial testing, antifungal activity is assessed by determining the MIC against pathogenic fungi. nih.gov Arylsulfonamide derivatives have shown fungistatic and even fungicidal effects against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov The minimum fungicidal concentration (MFC) can also be determined. Other studies have shown the activity of sulfa drugs against clinical isolates of Aspergillus and Cryptococcus. researchgate.net

| Compound Class | Pathogenic Strain | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| Arylsulfonamide (Amine 13) | Candida glabrata | MFC | Fungicidal effect at 1.000 mg/mL | nih.gov |

| Sulfaphenazole | Cryptococcus neoformans var. grubii | MIC | 4-8 µg/mL | researchgate.net |

| N-phenylacetamide derivatives | Xanthomonas oryzae pv. oryzae | EC50 | Some derivatives showed potent inhibition | researchgate.net |

| Chromene-sulfonamide hybrids | Staphylococcus aureus | MIC | Screened for activity | nih.gov |

Identification of Molecular Targets for this compound

While the biological activities of sulfonamides against well-known targets like DHPS and carbonic anhydrases are established, identifying novel or unexpected molecular targets is crucial for understanding the full therapeutic potential and possible off-target effects of a new compound. This process is known as target deconvolution.

Chemical proteomics offers a powerful suite of tools for the unbiased identification of protein targets from complex cellular lysates. nih.gov These methods can pinpoint the specific proteins that physically interact with a small molecule like this compound.

Affinity-Based Methods: This is a widely used technique where the small molecule (the "bait") is immobilized on a solid support, such as chromatography beads. nih.gov A cell lysate is passed over these beads, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This approach uses chemical probes that mimic the parent compound but also contain a reporter tag (like a fluorophore or biotin). These probes covalently bind to the active site of target enzymes, allowing for their subsequent detection and identification.

Cellular Thermal Shift Assay (CETSA): This method leverages the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. nih.gov In a CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) protein is quantified. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction. nih.gov

These advanced proteomic strategies are essential for moving beyond hypothesis-driven research and can uncover novel mechanisms of action for compounds derived from well-known scaffolds like sulfonamides and acetamides.

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 4-Nitrophenyl acetate |

| Acetazolamide |

| p-Aminobenzoic acid |

| 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate |

| Ibuprofen |

| Sulfathiazole |

| Sulfadiazine |

| N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide |

| Annexin V |

| Propidium Iodide |

| Sulfaphenazole |

| N-((4-sulfamoylphenyl)carbamothioyl) amides |

| 4-methylsulfonylphenyl derivatives |

Genetic Screens and Phenotypic Profiling

Genetic screens and phenotypic profiling are powerful tools to elucidate the mechanism of action of novel compounds. For the broader class of sulfonamides, these approaches have revealed diverse cellular effects. For instance, cell-based phenotypic screens of sulfonamide libraries have identified compounds that act as cell cycle inhibitors. aacrjournals.org These screens, often employing techniques like flow cytometry, can distinguish between different classes of inhibitors, such as those that arrest mitosis by preventing tubulin polymerization and others that cause a decrease in the S-phase fraction, suggesting interference with DNA replication or repair. aacrjournals.org

Array-based gene expression analysis has also been utilized to profile the effects of antitumor sulfonamides. aacrjournals.org This method provides a comprehensive view of the transcriptional changes induced by a compound, offering insights into the cellular pathways it modulates. Such studies have been instrumental in integrating large databases on gene expression with the pharmacological data of anticancer drugs, aiding in rational drug discovery and development. aacrjournals.org

Table 1: Phenotypic Effects of Structurally Related Sulfonamide Derivatives

| Compound Class | Screening Method | Observed Phenotype | Potential Mechanism |

| Antitumor Sulfonamides | Flow Cytometry | Mitotic arrest | Tubulin polymerization inhibition |

| Antitumor Sulfonamides | Flow Cytometry | S-phase reduction | Interference with DNA synthesis/repair |

| Sulfonamide Libraries | Gene Expression Array | Altered transcriptional profiles | Modulation of various cellular pathways |

Mechanistic Pathways Modulated by this compound

The biological effects of sulfonamide derivatives are mediated through the modulation of various mechanistic pathways.

A prominent mechanism of action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play crucial roles in cellular pH regulation, ion transport, and tumorigenesis. rug.nlnih.gov Specifically, the CA IX and CA XII isoforms are overexpressed in many solid tumors and are associated with tumor progression and acidification of the tumor microenvironment. nih.govnih.gov By inhibiting these enzymes, sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced proliferation. nih.gov The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases. nih.gov

The impact of sulfonamide derivatives on gene expression is a critical aspect of their mechanism of action. Studies have shown that these compounds can induce significant transcriptional changes in cancer cells. aacrjournals.org For example, gene expression profiling of cells treated with antitumor sulfonamides has revealed alterations in genes involved in cell cycle control, apoptosis, and signal transduction pathways. aacrjournals.org This suggests that the anticancer effects of these compounds are not limited to a single target but involve a broader modulation of the cellular transcriptional landscape.

The relationship between sulfonamides and oxidative stress is complex. On one hand, some sulfonamide derivatives have demonstrated antioxidant properties. nih.gov They may act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the endogenous antioxidant response. ingentaconnect.com On the other hand, the metabolism of certain sulfonamides can lead to the formation of reactive metabolites that generate reactive oxygen species (ROS). nih.govresearchgate.net This can induce oxidative stress, leading to cellular damage and, in some cases, hypersensitivity reactions. nih.govresearchgate.net The potential for this compound to modulate oxidative stress would likely depend on its specific metabolic fate and interaction with cellular redox systems.

Evaluation of this compound in Preclinical In Vivo Animal Models

While in vivo data for this compound is not available, numerous studies have evaluated the efficacy of related sulfonamide derivatives in various preclinical animal models.

Cancer Xenografts: A variety of sulfonamide derivatives have shown significant antitumor activity in vivo. rug.nl These compounds have been evaluated in xenograft models of various cancers, where they have demonstrated the ability to inhibit tumor growth. researchgate.net The anticancer effects are often attributed to mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly. rug.nl For instance, certain N-(substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives have shown promising anticancer activity against human lung, cervical, breast, and prostate cancer cell lines in vitro, suggesting potential for in vivo efficacy. researchgate.nettandfonline.com

Inflammation: The anti-inflammatory potential of sulfonamide derivatives has been investigated in models such as carrageenan-induced paw edema in rats. frontiersin.org Some benzenesulfonamide (B165840) derivatives have shown significant inhibition of edema, comparable to standard anti-inflammatory drugs. frontiersin.org The mechanism of anti-inflammatory action for some sulfonamides is linked to the inhibition of cyclooxygenase-2 (COX-2). nih.gov

Infection: The antimicrobial properties of sulfonamides are well-established. Novel sulfonamide derivatives continue to be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. frontiersin.orgnih.govrsc.orgrsc.org In vivo studies would be the next step to confirm the therapeutic potential of promising candidates identified in vitro.

Amnesia and Neuroprotection: While direct evidence in amnesia models is scarce, some phenylacetamide derivatives have been investigated for their potential as antidepressant and neuroprotective agents. nih.govnih.gov The neuroprotective effects of some compounds have been linked to the reduction of oxidative stress. nih.gov

Seizures: A significant body of research has focused on the anticonvulsant activity of sulfonamide derivatives. tandfonline.comnih.govresearchgate.netnih.govnovapublishers.com These compounds have been tested in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. tandfonline.comresearchgate.net Many derivatives have shown potent anticonvulsant activity, with some exhibiting a broad spectrum of action against different seizure types. tandfonline.com The mechanism is often linked to the inhibition of carbonic anhydrase isoforms in the brain. tandfonline.comnih.gov

Table 2: In Vivo Efficacy of Structurally Related Sulfonamide Derivatives in Preclinical Models

| Disease Model | Animal Model | Compound Class | Observed Efficacy | Potential Mechanism |

| Cancer | Mouse Xenograft | Antitumor Sulfonamides | Tumor growth inhibition | Carbonic Anhydrase Inhibition, Cell Cycle Arrest |

| Inflammation | Rat Paw Edema | Benzenesulfonamides | Reduction of inflammation | COX-2 Inhibition |

| Infection | - | N-(thiazol-2-yl)benzenesulfonamides | Antimicrobial activity (in vitro) | - |

| Seizures | Mouse (MES, scPTZ) | Thiazolidinone-sulfonamides | Anticonvulsant activity | Carbonic Anhydrase Inhibition |

Histopathological and Immunohistochemical Analysis in Animal Tissues

Detailed histopathological and immunohistochemical studies specifically examining the effects of this compound on animal tissues were not found in the available scientific literature. This indicates a gap in the current research landscape regarding the tissue-level impact of this particular compound. While studies on other chemical agents often use such analyses to investigate organ-specific effects, including inflammation and cellular damage, this specific information is not publicly available for this compound. actavet.org

Biomarker Analysis in Animal Studies

Similarly, specific biomarker analysis data from animal studies for this compound is not present in the reviewed literature. Typically, for compounds with potential anti-inflammatory or antioxidant properties, animal studies would involve the measurement of various biomarkers to elucidate mechanisms of action. These can include pro-inflammatory cytokines, markers of oxidative stress, and other signaling molecules. researchgate.net However, dedicated studies measuring these specific markers following the administration of this compound have not been identified.

Comparative Biological Activity of this compound with Related Compounds

While direct studies on this compound are limited, research on structurally similar acetamidosulfonamide derivatives provides valuable insights into its potential biological profile. The activity of these compounds is highly dependent on the functional groups attached to the core structure. nih.gov

Antioxidant Activity: A study on a series of sixteen acetamidosulfonamide derivatives showed that most compounds exhibited antioxidant activities, including radical scavenging and superoxide (B77818) dismutase (SOD) mimicry. nih.govnih.govresearchgate.net The potency of these compounds varied significantly based on their substitutions. For instance, a derivative featuring an ethylene (B1197577) group connected to a pyridine (B92270) ring demonstrated significant antioxidant activity. nih.govnih.govresearchgate.net While the specific antioxidant capacity of this compound has not been reported, its core structure suggests it may possess similar properties.

Antimicrobial and Anticancer Activity: Sulfonamides conjugated with acetamide fragments have been investigated for their antimicrobial and anticancer properties. researchgate.net The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbes and cancer cells. researchgate.net The antibacterial spectrum of sulfonamides can include both Gram-positive and Gram-negative bacteria. nih.govnih.gov The specific antimicrobial profile of this compound remains to be determined.

Enzyme Inhibition: Acetamide-sulfonamide scaffolds have also been evaluated as enzyme inhibitors. nih.govdntb.gov.uaresearchgate.net For example, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs have shown potent, competitive inhibition of urease, an enzyme implicated in pathologies caused by Helicobacter pylori. nih.govdntb.gov.uaresearchgate.net Other studies have identified N-arylacetamide sulfonamide derivatives as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. mdpi.com The inhibitory potential of this compound against these or other enzymes has not been specifically reported but represents a plausible area of activity based on its structural class.

The following table provides a comparative overview of the biological activities observed in compounds structurally related to this compound.

Table 1. Comparative Biological Activities of Related Acetamidosulfonamide Derivatives

| Compound Class/Derivative | Biological Activity Investigated | Key Findings |

|---|---|---|

| Acetamidosulfonamide Derivatives | Antioxidant (Radical Scavenging, SOD) | Activity is dependent on functional (R) groups; an ethylene-pyridine moiety conferred potent activity. nih.gov |

| N4-Substituted Sulfonamide-Acetamides | Antimicrobial, Anticancer | Some derivatives show significant activity, potentially via dihydrofolate reductase (DHFR) inhibition. researchgate.net |

| Ibuprofen-Sulfathiazole Conjugate | Urease Inhibition | Potent competitive inhibitor with an IC₅₀ value of 9.95 ± 0.14 µM. nih.gov |

| Flurbiprofen-Sulfadiazine Conjugate | Urease Inhibition | Demonstrated competitive inhibition with an IC₅₀ value of 16.74 ± 0.23 µM. nih.gov |

| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase Inhibition | Certain derivatives were found to be more potent inhibitors than the reference drug acarbose. mdpi.com |

Structure Activity Relationship Sar Studies of 2 4 Methylphenyl N 4 Sulfamoylphenyl Acetamide Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The 4-methylphenyl group plays a crucial role in the interaction of these derivatives with their biological targets. While specific SAR studies on 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide are limited, general principles from related acetamide-containing compounds suggest that modifications to this phenyl ring can significantly impact activity. For instance, in a series of substituted acetamide (B32628) derivatives, increasing the number of methyl groups on the phenyl ring from one to three was found to be beneficial for improving inhibitory activity against butyrylcholinesterase nih.gov. This suggests that the size and lipophilicity of the substituent on this ring can influence potency.

In studies of related N-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring have been shown to be critical for activity. For example, the introduction of electron-withdrawing groups, such as nitro moieties, has demonstrated a higher cytotoxic effect in some anticancer agents compared to electron-donating groups like methoxy nih.gov. The presence of a methyl group, in particular, can influence hydrophobic interactions with the target protein nih.gov. The "magic methyl" effect, where the addition of a methyl group in a specific position can dramatically increase potency, is a well-documented phenomenon in medicinal chemistry and could be relevant for this class of compounds nih.gov.

Table 1: Postulated Impact of Substituents on the 4-methylphenyl Moiety This table is illustrative and based on general SAR principles for related compounds.

| Substituent at R¹ | Expected Impact on Activity | Rationale |

| H | Baseline activity | Reference point for comparison. |

| CH₃ (para) | Potentially increased activity | May enhance hydrophobic interactions within the binding pocket. |

| Cl, F (para) | Potentially increased activity | Halogens can enhance binding through halogen bonding and increase lipophilicity. |

| OCH₃ (para) | Variable | The effect can be complex, influencing both steric and electronic properties. |

| NO₂ (para) | Potentially increased activity | Strong electron-withdrawing group that can alter electronic interactions. |

The 4-sulfamoylphenyl moiety is a key pharmacophore in many biologically active sulfonamides. The sulfonamide group (-SO₂NH₂) is crucial for the activity of many carbonic anhydrase and COX-2 inhibitors. Modifications to the sulfonamide nitrogen can significantly alter the inhibitory profile. For instance, conjugation of various heterocyclic moieties to the sulfonamide nitrogen has been a common strategy to enhance the biological activity of sulfonamides.

In a study on acetamide-sulfonamide conjugates, it was found that the nature of the substituent on the sulfonamide group had a profound effect on urease inhibition nih.govmdpi.com. For example, a thiazole-substituted sulfonamide showed potent activity, while other substitutions led to varied results nih.govmdpi.com. The presence of the unsubstituted sulfonamide group is often essential for anchoring the molecule to the active site of enzymes like carbonic anhydrase. The crystal structure of N-(4-sulfamoylphenyl)acetamide reveals how the sulfonamide group participates in hydrogen bonding, which is critical for its biological activity nih.gov.

Table 2: Observed Impact of Substituents on the 4-sulfamoylphenyl Moiety in Related Sulfonamide Derivatives

| Substituent on Sulfonamide Nitrogen (R²) | Observed Biological Effect | Target/Assay | Reference |

| Unsubstituted (-H) | Essential for carbonic anhydrase inhibition | Carbonic Anhydrase | General Knowledge |

| Thiazole | Potent urease inhibition | Urease | nih.govmdpi.com |

| Pyrimidine | Potent urease inhibition | Urease | mdpi.com |

| Isoxazole | Moderate urease inhibition | Urease | nih.govmdpi.com |

Spatial and Electronic Requirements for Receptor/Enzyme Interactions

The sulfonamide group typically acts as a zinc-binding group in metalloenzymes like carbonic anhydrase, forming coordinate bonds with the zinc ion in the active site. The nitrogen atom of the sulfonamide and the sulfonyl oxygens are critical for this interaction. The 4-methylphenyl group often occupies a hydrophobic pocket within the active site, and its orientation is crucial for maximizing van der Waals interactions.

The acetamide linker, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, can form key hydrogen bonds with backbone or side-chain residues of the target protein, further stabilizing the ligand-receptor complex archivepp.com. The conformational flexibility of the linker allows the two aromatic rings to be positioned optimally for interaction with their respective sub-pockets within the active site researchgate.net.

Derivation of Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For acetamidosulfonamide derivatives, QSAR models have been developed to predict their antioxidant activities researchgate.netmdpi.com. These models typically use a variety of molecular descriptors, such as electronic, steric, and lipophilic parameters, to correlate with the observed biological activity. Multiple linear regression (MLR) is a common statistical method used to build these models.

A QSAR study on a series of acetamidosulfonamide derivatives found a high correlation between the calculated descriptors and the radical scavenging and superoxide (B77818) dismutase activities researchgate.netmdpi.com. The developed models showed good predictive power, as indicated by high cross-validated correlation coefficients (Q²). Such models can provide valuable insights into the structural requirements for a particular biological activity and guide the design of more potent analogs. For instance, these QSAR models can help in the rational design of new sulfonamides with potentially enhanced antioxidant properties researchgate.netmdpi.com.

Validation and Interpretation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their physicochemical properties. The validation and interpretation of these models are critical to ensure their predictive power and to gain insights into the structural requirements for activity.

Internal and External Validation: The robustness and predictive capability of a QSAR model are assessed through rigorous validation techniques. Internal validation, often performed using methods like leave-one-out cross-validation (Q²loo), evaluates the model's internal consistency and stability. External validation, on the other hand, assesses the model's ability to predict the activity of new compounds not used in the model's development, with the predictive squared correlation coefficient (R²ext) being a key metric. For a QSAR model to be considered predictive, it must demonstrate strong performance in both internal and external validation. For instance, a model with a Q²loo of 0.5316 and an R²ext of 0.5328 indicates a reasonable predictive ability for inhibitors within its chemical space researchgate.net.

Statistical Significance: The statistical significance of a QSAR model is often determined by the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). An R² value of 0.885, for example, would suggest that the model can explain a large portion of the activity variance researchgate.net.

Interpretation of Descriptors: QSAR models utilize various molecular descriptors to correlate a compound's structure with its biological activity. The interpretation of these descriptors provides valuable insights into the mechanism of action. For instance, the descriptor SpMax4_Bhv, which is the largest absolute eigenvalue of the Burden modified matrix of order 4 weighted by relative van der Waals volumes, can indicate that the presence of a less electronegative atom or group may enhance anticancer activity by requiring less ionization potential researchgate.net.

Predictive Power for Novel Compounds: A well-validated QSAR model can be a powerful tool for designing novel compounds with enhanced biological activity. By using the model to predict the activity of designed compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

| Validation Parameter | Description | Example Value | Reference |

| Q²loo | Leave-one-out cross-validation coefficient | 0.5316 | researchgate.net |

| R²ext | External validation predictive R² | 0.5328 | researchgate.net |

| R² | Coefficient of determination | 0.885 | researchgate.net |

Conformational Analysis and Bioactive Conformations of this compound

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformations of a compound.

Flexibility and Binding: The compound this compound possesses a degree of conformational flexibility around its rotatable bonds. This flexibility allows the molecule to adopt different shapes, one of which will be the "bioactive conformation" that binds to its target receptor. The acetamide linker, in particular, can exhibit different orientations, which can significantly influence the binding affinity and selectivity cnr.it.

Interaction with Target Enzymes: In the context of enzyme inhibition, such as with carbonic anhydrases, the sulfonamide group of related molecules is known to coordinate with the zinc ion in the active site. The rest of the molecule, including the phenylacetamide moiety, establishes further interactions with the amino acid residues lining the active site cavity. These interactions can be a combination of polar and hydrophobic contacts cnr.it. The specific orientation of the acetamide group and the tail region of the molecule can vary, leading to different interaction patterns and, consequently, different inhibitory potencies against various enzyme isoforms cnr.it.

Role of the Linker and Tail: Studies on structurally related compounds have highlighted the importance of the linker and the "tail" portion of the molecule in achieving high affinity and selectivity. The length and flexibility of the linker, in this case, the acetamide group, are critical for positioning the tail, the 4-methylphenyl group, in a favorable orientation within the active site to maximize beneficial interactions cnr.it. The conformational plasticity of the linker allows the tail to explore different regions of the active site, which can be a key factor in determining isoform selectivity cnr.it.

Crystal Structure Insights: X-ray crystallography of related compounds in complex with their target proteins has revealed that even with a conserved binding mode of the primary interacting group (e.g., the benzenesulfonamide), the linker and tail can adopt substantially different orientations cnr.it. For instance, the acetamide moiety has been observed to adopt two main orientations rotated by approximately 180 degrees in the active site of different carbonic anhydrase isoforms cnr.it.

| Structural Feature | Role in Bioactivity | Key Findings from Related Compounds | Reference |

| Sulfonamide Group | Primary binding interaction | Coordinates with the active site zinc ion. | cnr.it |

| Acetamide Linker | Provides flexibility and proper orientation | Can adopt multiple conformations, influencing selectivity. | cnr.it |

| 4-Methylphenyl Tail | Secondary interactions | Forms hydrophobic and polar contacts with active site residues. | cnr.it |

Computational and Theoretical Investigations on 2 4 Methylphenyl N 4 Sulfamoylphenyl Acetamide

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule (ligand) and its protein target at the atomic level.

For scaffolds similar to 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide, molecular docking studies have been instrumental in predicting their binding mechanisms. nih.gov For instance, in studies involving analogous compounds targeting the urease enzyme, docking simulations have revealed key electrostatic and hydrogen bonding interactions within the active site. nih.gov

| Interaction Type | Predicted Involving Moiety of the Compound | Potential Interacting Residues (Examples) |

| Hydrogen Bonds | Sulfonamide (-SO₂NH₂) and Amide (-C=O) groups | Alanine, Histidine, Cysteine, Arginine |

| Pi-Sulfur Bonds | Phenyl rings and Sulfur atom | - |

| Pi-Alkyl Bonds | Phenyl rings and alkyl groups of residues | - |

These interactions collectively determine the compound's orientation and stability within the binding pocket, providing a rationale for its potential biological activity. mdpi.com

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Starting with a lead compound like this compound, virtual screening of analogues can be performed to explore the structure-activity relationship (SAR). By modifying functional groups on the parent molecule, libraries of related compounds can be generated and docked into the target's active site. This process helps prioritize which analogues to synthesize for laboratory testing, saving significant time and resources. This in silico approach allows for the rapid identification of derivatives with potentially enhanced potency or improved selectivity.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. These simulations track the movements and interactions of every atom in the system, providing critical information about the stability of the predicted binding mode.

For related acetamide-sulfonamide inhibitors, MD simulations have been used to assess the stability of the protein-ligand complexes. nih.gov A key metric in these simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation (e.g., remaining within a 2–3 Å range) indicates that the ligand remains securely bound in the active site without causing significant conformational changes to the protein. nih.gov Such stability is a prerequisite for a sustained inhibitory effect.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Preclinical Development

Before a compound can be considered for clinical trials, its ADMET properties must be evaluated. In silico models provide an early assessment of a compound's pharmacokinetic and toxicological profile, helping to identify potential liabilities.

Lipophilicity (often expressed as logP) and permeability are critical parameters that influence a drug's absorption and distribution. A compound must have a balanced lipophilicity to permeate biological membranes without being so lipophilic that it has poor aqueous solubility. Computational models can predict the logP of this compound and its permeability through models like the Caco-2 cell line, which simulates the human intestinal barrier. These predictions help to estimate its potential for oral bioavailability.

The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions. In silico tools can predict which CYP isoforms are likely to metabolize this compound.

Furthermore, it is crucial to predict whether the compound inhibits any major CYP enzymes (such as CYP1A2, 2C9, 2C19, 2D6, and 3A4). Inhibition of these enzymes can lead to adverse drug reactions when co-administered with other medications. Computational alerts and docking studies against CYP enzymes can provide an early warning of potential CYP inhibition, guiding further experimental assays. For other novel sulfonamide-based compounds, researchers have aimed for IC₅₀ values greater than 10 μM against major CYP isoforms to minimize the risk of drug-drug interactions.

A summary of typical in silico ADMET predictions for a drug candidate is presented in the table below.

| ADMET Property | Prediction Goal | Importance in Preclinical Development |

| Absorption | High Caco-2 permeability, good aqueous solubility | Predicts oral bioavailability |

| Distribution | Low plasma protein binding, CNS barrier penetration (if needed) | Determines how the drug is distributed in the body |

| Metabolism | Identification of metabolizing CYP enzymes | Predicts drug half-life and clearance |

| Metabolism | Low inhibition potential for major CYP isoforms (e.g., CYP3A4, 2D6) | Reduces risk of adverse drug-drug interactions |

| Excretion | Prediction of primary clearance pathways (renal, hepatic) | Informs dosing regimens |

| Toxicity | Low potential for Ames toxicity (mutagenicity), hERG inhibition (cardiotoxicity) | Early identification of potential safety issues |

Despite a comprehensive search for scientific literature, no specific data were found for the compound This compound concerning its blood-brain barrier penetration potential, quantum chemical calculations, or pharmacophore modeling. The requested computational and theoretical investigations appear to be unpublished or otherwise unavailable in the public domain for this specific molecule.

Therefore, it is not possible to provide an article with the requested sections and subsections as outlined. Scientific articles and databases mention related but structurally distinct compounds, and information on these cannot be substituted to describe the unique properties of this compound.

Preclinical Pharmacological and Pharmacodynamic Studies of 2 4 Methylphenyl N 4 Sulfamoylphenyl Acetamide in Animal Models

In Vitro Metabolic Stability in Animal Liver Microsomes

No data is publicly available.

In Vivo Pharmacokinetic Profiling in Animal Species (e.g., Mice, Rats)

No data is publicly available.

No data is publicly available.

No data is publicly available.

No data is publicly available.

Pharmacodynamic Biomarker Modulation in Animal Models

No data is publicly available.

Dose-Response Relationships in Preclinical Animal Efficacy Models

No data is publicly available.

Potential Therapeutic Implications and Future Research Directions for 2 4 Methylphenyl N 4 Sulfamoylphenyl Acetamide

Prospects in Specific Disease Areas Based on Preclinical Findings

Preclinical research on compounds structurally analogous to 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide has revealed promising activity across several therapeutic areas, suggesting a wide range of potential applications for this specific molecule.

Oncology: The sulfonamide group is a key feature in several established and experimental anticancer agents. mdpi.com The mechanism of action for many of these compounds involves the inhibition of carbonic anhydrase (CA), an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression. nih.gov N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, for example, have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII, with some derivatives exhibiting significant antiproliferative activity. nih.gov This suggests that this compound could potentially exert anticancer effects through a similar mechanism. Furthermore, some novel N4-substituted sulfonamide-acetamide derivatives have been investigated as dihydrofolate reductase (DHFR) inhibitors, another key target in cancer chemotherapy, and have shown cytotoxic activity against human lung and breast carcinoma cell lines. nih.gov

Infectious Diseases: The sulfonamide moiety is historically significant for its antibacterial properties. nih.gov Modern research continues to explore new sulfonamide-containing compounds for their antimicrobial potential. nih.gov For instance, novel sulfonamide derivatives have been synthesized and demonstrated activity against various bacterial and fungal strains. nih.gov The acetamide (B32628) scaffold also contributes to the antimicrobial profile of many compounds. nih.gov The conjugation of these two pharmacophores in this compound could therefore result in a compound with valuable antibacterial or antifungal properties.

Inflammatory Disorders: The acetamide and sulfonamide moieties are present in a number of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes. Related N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been noted for their potential anti-inflammatory activity. nih.gov The structural characteristics of this compound make it a candidate for investigation as a novel anti-inflammatory agent.

Neurological Disorders: While direct evidence for the use of this compound in neurological disorders is limited, related compounds have shown promise. Some sulfonamide-based carbonic anhydrase inhibitors are used as antiepileptic drugs. nih.gov Additionally, a number of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy, with some showing significant efficacy. researchgate.net These findings suggest that the core structure of this compound may be amenable to modification for the development of novel treatments for neurological conditions like epilepsy.

| Disease Area | Potential Mechanism of Action | Preclinical Findings for Related Compounds |

|---|---|---|

| Oncology | Carbonic Anhydrase Inhibition, Dihydrofolate Reductase (DHFR) Inhibition | Potent inhibition of various carbonic anhydrase isoforms and antiproliferative activity. nih.gov Cytotoxic effects against human lung and breast cancer cell lines. nih.gov |

| Infectious Diseases | Inhibition of microbial growth | Activity against a range of bacterial and fungal strains. nih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX) Inhibition | Potential anti-inflammatory effects based on structural similarities to known NSAIDs. nih.govnih.gov |

| Neurological Disorders | Carbonic Anhydrase Inhibition, Modulation of Ion Channels | Anticonvulsant activity in animal models of epilepsy for some N-phenylacetamide derivatives. nih.govresearchgate.net |

Strategies for Enhancing Selectivity and Potency through Chemical Modification

The therapeutic potential of this compound can be further optimized through targeted chemical modifications. Structure-activity relationship (SAR) studies on analogous compounds provide a roadmap for enhancing the selectivity and potency of this molecule.

Key areas for chemical modification include:

Substitution on the Phenyl Rings: The nature and position of substituents on both the 4-methylphenyl and the 4-sulfamoylphenyl rings can significantly influence biological activity. For instance, in a series of 1,2-benzothiazine-N-arylacetamides, the presence of chloro, bromo, and methyl groups on the N-arylacetamide portion led to good inhibition of α-glucosidase. mdpi.com Similarly, for α-amylase inhibition, derivatives with chloro, bromo, and nitro substituents were found to be potent. mdpi.com

Modification of the Acetamide Linker: The length and flexibility of the acetamide linker can be altered to optimize binding to the target protein. Introducing conformational constraints or additional functional groups could enhance potency and selectivity.

Derivatization of the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore that can be modified to fine-tune the compound's properties. For example, conjugation of the sulfonamide with different heterocyclic rings can lead to compounds with varied biological activities. nih.gov

| Modification Strategy | Rationale | Example from Related Compounds |

|---|---|---|

| Phenyl Ring Substitution | To enhance binding affinity and selectivity for the target enzyme or receptor. | Introduction of electron-withdrawing or electron-donating groups to modulate electronic properties and steric interactions. mdpi.com |

| Acetamide Linker Modification | To optimize the orientation of the phenyl rings within the binding pocket. | Varying the length of the alkyl chain or introducing rigidifying elements. |

| Sulfonamide Group Derivatization | To improve pharmacokinetic properties and explore new interactions with the target. | Coupling with various heterocyclic moieties to create hybrid molecules with enhanced activity. nih.gov |

Exploration of Combination Therapies with Existing Preclinical Agents

The potential for synergistic interactions between this compound and existing preclinical agents is a promising area for future research. In oncology, for example, combining a carbonic anhydrase inhibitor with a standard cytotoxic agent could enhance the efficacy of the latter by modulating the tumor microenvironment. While specific studies on combination therapies involving this compound are not yet available, the concept is well-established for related compounds. For instance, metal-based compounds, including those with sulfonamide ligands, have been shown to increase the biological activity of organic compounds through coordination, suggesting a potential for synergistic effects when used in combination. mdpi.com

Development of Novel Formulations for Preclinical Research

The translation of promising preclinical findings into in vivo animal studies requires the development of suitable formulations to ensure adequate bioavailability and targeted delivery. For a compound like this compound, which may have limited aqueous solubility, nanotechnology-based delivery systems offer a viable solution. nih.gov

Potential formulation strategies include:

Nanoparticles: Encapsulating the compound within polymeric nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery to the site of action. nih.gov

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be surface-modified with ligands for active targeting.

Micelles: Polymeric micelles can solubilize poorly water-soluble drugs and have been shown to have synergistic effects when co-administering different therapeutic agents.

The use of magnetic nanoparticles, such as CuFe2O4@SiO2, has been explored for the synthesis and delivery of sulfonamides, offering a novel approach to targeted therapy. biolmolchem.com

Future Research Avenues for Understanding Complex Biological Interactions

A deeper understanding of the complex biological interactions of this compound is crucial for its development as a therapeutic agent. Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of the compound is a primary objective. Techniques such as affinity chromatography, proteomics, and in silico modeling can be employed to elucidate its mechanism of action.

In Silico Studies: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of the compound with its putative targets, such as carbonic anhydrase or COX enzymes. mdpi.com This can guide the rational design of more potent and selective analogs.

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies in animal models are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its efficacy and safety.